molecular formula C20H22N3O5S+ B11221573 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11221573
M. Wt: 416.5 g/mol
InChI Key: YMGGFNPKLUFEDQ-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and 3-nitrobenzaldehyde, which undergo condensation reactions to form the core structure. Subsequent steps may involve cyclization and functional group modifications under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethoxyphenyl)-3-(2-methoxy-4-nitrophenyl)urea
  • 1-(2,5-dimethoxyphenyl)-3-(2-fluoro-5-nitrophenyl)urea

Uniqueness

1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22N3O5S+

Molecular Weight

416.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H22N3O5S/c1-27-16-7-8-18(28-2)17(12-16)21-13-20(24,22-9-4-10-29-19(21)22)14-5-3-6-15(11-14)23(25)26/h3,5-8,11-12,24H,4,9-10,13H2,1-2H3/q+1

InChI Key

YMGGFNPKLUFEDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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